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A Comparative Guide to Tartrate Esters in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the selection of the

appropriate chiral ligand is a critical step in developing efficient and highly selective asymmetric

syntheses. Tartrate esters, readily available from the chiral pool, are a versatile class of ligands

that have found widespread application in a variety of asymmetric transformations. This guide

provides a comparative study of different tartrate esters, focusing on their performance in key

asymmetric reactions, supported by experimental data and detailed protocols.

Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone of modern synthetic

chemistry, enabling the predictable and highly enantioselective synthesis of chiral epoxides.

The choice of the tartrate ester ligand, typically diethyl tartrate (DET) or diisopropyl tartrate

(DIPT), is crucial for achieving high enantioselectivity.

Performance Comparison of Tartrate Esters in Sharpless
Asymmetric Epoxidation
The following table summarizes the performance of Diethyl Tartrate (DET) and Diisopropyl

Tartrate (DIPT) in the Sharpless asymmetric epoxidation of various allylic alcohols. The data

highlights the impact of the tartrate ester's steric bulk on the enantiomeric excess (ee%) and

yield of the reaction.
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Substrate
Tartrate
Ester

Catalyst
System

Temp (°C) Time (h) Yield (%) ee (%)

Geraniol (+)-DET
Ti(Oi-Pr)₄ /

TBHP
-20 3.5 77 95

(+)-DIPT
Ti(Oi-Pr)₄ /

TBHP
-20 4 78 >95

Cinnamyl

alcohol
(+)-DET

Ti(Oi-Pr)₄ /

TBHP
-20 18 80 94

(+)-DIPT
Ti(Oi-Pr)₄ /

TBHP
-20 24 79 >95

(Z)-3-

Methyl-2-

penten-1-ol

(+)-DET
Ti(Oi-Pr)₄ /

TBHP
-20 96 70 80

(+)-DIPT
Ti(Oi-Pr)₄ /

TBHP
-20 120 72 88

Allyl

alcohol
(+)-DET

Ti(Oi-Pr)₄ /

TBHP
-20 - 50-60 87

(+)-DIPT
Ti(Oi-Pr)₄ /

TBHP
-20 - 50-60 92

Note: Data is compiled from various sources and reaction conditions may vary slightly. TBHP =

tert-butyl hydroperoxide.

Experimental Protocol: Catalytic Sharpless Asymmetric
Epoxidation
This protocol is a general procedure for the catalytic asymmetric epoxidation of an allylic

alcohol.

Materials:

Allylic alcohol
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Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane

Powdered 3Å or 4Å molecular sieves

Anhydrous dichloromethane (CH₂Cl₂)

Inert gas (Argon or Nitrogen)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and an inert gas inlet is charged with powdered molecular sieves

(approximately 0.5 g per mmol of allylic alcohol).

Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C

using a suitable cooling bath.

To the cooled and stirred suspension, add the chiral tartrate ester (e.g., (+)-DET or (+)-DIPT,

0.06 mmol per mmol of allylic alcohol) followed by the dropwise addition of titanium(IV)

isopropoxide (0.05 mmol per mmol of allylic alcohol). The mixture is stirred at -20 °C for 30

minutes to pre-form the chiral catalyst.

The allylic alcohol (1.0 mmol) is then added to the reaction mixture.

The anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 mmol) is added dropwise over a

period of 10-15 minutes, ensuring the internal temperature is maintained at -20 °C.

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting material is consumed.

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous

solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred

vigorously for at least 1 hour.
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The resulting emulsion is filtered through a pad of celite, and the filter cake is washed with

dichloromethane.

The combined organic phases are washed with a saturated aqueous solution of sodium

chloride (brine), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude epoxy alcohol is purified by flash column chromatography on silica gel.

DOT Script for Sharpless Asymmetric Epoxidation Workflow:

Catalyst Preparation Epoxidation Reaction Workup and Purification

Flame-dried flask under inert atmosphere Add Molecular Sieves
and CH2Cl2 Cool to -20 °C Add Chiral Tartrate Ester

(DET or DIPT) Add Ti(Oi-Pr)4 Stir for 30 min
at -20 °C Add Allylic Alcohol Add TBHP solution

dropwise at -20 °C
Stir at -20 °C

(Monitor by TLC/GC) Quench with H2O or NaF(aq) Warm to RT and stir Filter through Celite Separate and Extract
with CH2Cl2 Dry, Filter, and Concentrate Purify by Flash

Chromatography endChiral Epoxy Alcohol

Click to download full resolution via product page

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Proposed Catalytic Cycle
The mechanism of the Sharpless asymmetric epoxidation is believed to involve a dimeric

titanium-tartrate complex. The following diagram illustrates the proposed catalytic cycle.

DOT Script for Sharpless Epoxidation Catalytic Cycle:
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[Ti2(tartrate)2(OR)4]
Dimeric Catalyst
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Allylic Alcohol binds to Ti

Allylic Alcohol

Oxidant Coordination:
TBHP binds to Ti

TBHP

Oxygen Transfer:
Epoxidation of the double bond

Product Release:
Epoxy alcohol dissociates

Chiral Epoxide

Regeneration of Catalyst
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Caption: Proposed catalytic cycle for the Sharpless asymmetric epoxidation.
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Asymmetric Reductive Aldol-Type Reaction
While the Sharpless epoxidation is the most prominent example, tartrate esters have also been

employed as chiral ligands in other asymmetric transformations. An example is the asymmetric

reductive aldol-type reaction of α,β-unsaturated esters with carbonyl compounds.

Performance of Diisopropyl Tartrate in Asymmetric
Reductive Aldol-Type Reaction
In a study utilizing a rhodium catalyst and diethylzinc, diisopropyl L-(+)-tartrate (DIPT) was

found to be an effective chiral ligand for the asymmetric reductive aldol-type reaction. The

following table provides a summary of the results for the reaction of various aldehydes with

methyl acrylate.

Aldehyde Yield (%)
Diastereomeric
Ratio (anti:syn)

ee (%) of anti-
isomer

Benzaldehyde 85 60:40 65

4-

Chlorobenzaldehyde
92 55:45 58

4-

Methoxybenzaldehyde
88 62:38 68

2-Naphthaldehyde 95 58:42 72

Note: Reactions were carried out using RhCl(PPh₃)₃ as a catalyst and Et₂Zn as a reducing

agent in the presence of L-(+)-DIPT.

Experimental Protocol: Asymmetric Reductive Aldol-
Type Reaction
Materials:

Aldehyde

α,β-Unsaturated ester (e.g., methyl acrylate)
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Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)

Diisopropyl L-(+)-tartrate (L-(+)-DIPT)

Diethylzinc (Et₂Zn) solution in hexanes

Anhydrous dichloromethane (CH₂Cl₂)

Inert gas (Argon)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add RhCl(PPh₃)₃ (0.02 mmol per

mmol of aldehyde) and anhydrous dichloromethane.

Add diisopropyl L-(+)-tartrate (1.2 mmol per mmol of aldehyde) to the solution.

Cool the mixture to 0 °C and add the aldehyde (1.0 mmol) and the α,β-unsaturated ester (1.2

mmol).

Slowly add a solution of diethylzinc in hexanes (3.6 mmol per mmol of aldehyde) to the

reaction mixture at 0 °C.

The reaction is stirred at 0 °C and monitored by TLC or GC.

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous

solution of ammonium chloride.

The mixture is extracted with dichloromethane, and the combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography to afford the β-hydroxy ester.

DOT Script for Asymmetric Reductive Aldol-Type Reaction Workflow:
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Reaction Setup Reaction Workup and Purification

Flame-dried flask
under Argon

Add RhCl(PPh3)3, DIPT,
Aldehyde, and

Unsaturated Ester in CH2Cl2
Cool to 0 °C Slowly add

Et2Zn solution
Stir at 0 °C

(Monitor by TLC/GC)
Quench with

sat. NH4Cl(aq) Extract with CH2Cl2 Dry, Filter, and Concentrate Purify by Flash
Chromatography endβ-Hydroxy Ester

Click to download full resolution via product page

Caption: General workflow for the asymmetric reductive aldol-type reaction.

Other Asymmetric Reactions
The utility of tartrate esters and their derivatives extends to other important asymmetric

transformations, including Diels-Alder reactions, cyclopropanations, and cyanations. While

comprehensive comparative data for simple tartrate esters in these reactions is less common in

the literature, tartrate-derived ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-

dimethanols), have been extensively studied.

Tartrate-Derived Ligands in Asymmetric Diels-Alder
Reactions
Tartaric acid can be used to create chiral Lewis acid catalysts for asymmetric Diels-Alder

reactions. For instance, the reaction of acylated tartaric acid with borane or a boronic acid

forms a chiral boronic ester that can effectively catalyze the cycloaddition.[1]

TADDOLs in Asymmetric Synthesis
TADDOLs, which are derived from tartaric acid, are a class of C₂-symmetric chiral diols that

have proven to be highly effective ligands in a wide range of asymmetric reactions. Their rigid

structure and tunable steric and electronic properties make them excellent chiral controllers.

They have been successfully applied in asymmetric cyanations, aldol reactions, and

cycloadditions.[2][3][4] However, their performance can be highly substrate and reaction-

dependent, with some applications showing only modest enantioselectivity.[2]

Conclusion
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Tartrate esters are a valuable and cost-effective class of chiral ligands for asymmetric

synthesis. Diethyl tartrate and diisopropyl tartrate are highly effective in the Sharpless

asymmetric epoxidation, with the choice between them often depending on the specific

substrate to maximize enantioselectivity. Beyond epoxidation, tartrate esters and their

derivatives, such as TADDOLs, have demonstrated utility in a range of other asymmetric

transformations, although more systematic comparative studies of simple tartrate esters in

these areas are needed. The provided protocols and data serve as a valuable resource for

researchers in the field of asymmetric synthesis to guide their selection and application of

these versatile chiral ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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